molecular formula C19H13F3N2O3 B2844268 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1424634-74-1

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2844268
CAS RN: 1424634-74-1
M. Wt: 374.319
InChI Key: YVFXLLJARPHWQC-UHFFFAOYSA-N
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Description

The compound “2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety, which is a type of biologically active heterocyclic compound .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) in the "New Journal of Chemistry" focused on the synthesis of benzamide derivatives, including compounds structurally similar to the specified chemical. These derivatives displayed significant color transitions in response to fluoride anions, indicating their potential use in colorimetric sensing for fluoride detection in solutions (Younes et al., 2020).

Melanoma Cytotoxicity

Wolf et al. (2004) researched benzamide derivatives conjugated with alkylating cytostatics, which showed higher toxicity against melanoma cells compared to the parent chlorambucil. This suggests a potential application in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Rearrangement Reactions

Yokoyama et al. (1985) conducted a study on the rearrangement reactions of similar cyano-acrylamide compounds. Their work showed how these compounds can be transformed into different chemical structures, offering insights into synthetic pathways for chemical synthesis (Yokoyama et al., 1985).

Synthesis of Pyrimidine Derivatives

Research by Elkholy and Morsy (2006) in "Molecules" involved synthesizing compounds structurally related to the specified chemical. These derivatives were evaluated for their antimicrobial activity, indicating potential applications in medicinal chemistry (Elkholy & Morsy, 2006).

Inhibitors of Bruton's Tyrosine Kinase (BTK)

Ghosh et al. (2000) studied leflunomide metabolite analogs, which are structurally similar to the specified compound, as inhibitors of BTK. Their crystal structures and hydrogen-bonding interactions were analyzed, suggesting their potential in drug design (Ghosh et al., 2000).

Cytotoxicity of Pyrimidine Derivatives

Sakr et al. (2020) explored novel pyrimidine derivatives for their cytotoxicity against various cell lines. Their study indicates the potential of these compounds, structurally related to the specified chemical, in anticancer drug development (Sakr et al., 2020).

Mechanism of Action

Target of Action

It is known that 2,3-dihydro-1,4-benzodioxin derivatives have interesting biological properties

Mode of Action

The compound likely interacts with its targets through its 2,3-dihydro-1,4-benzodioxin structure . The specific interactions and resulting changes would depend on the nature of the target molecules.

Biochemical Pathways

Compounds with a 2,3-dihydro-1,4-benzodioxin structure are known to have biological properties , suggesting they may interact with various biochemical pathways. The downstream effects would depend on the specific pathways and targets involved.

Result of Action

Given the biological properties of 2,3-dihydro-1,4-benzodioxin derivatives , it is likely that the compound has some effect at the molecular and cellular level

properties

IUPAC Name

2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)14-5-1-2-6-15(14)24-18(25)13(11-23)10-12-4-3-7-16-17(12)27-9-8-26-16/h1-7,10H,8-9H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFXLLJARPHWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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